1-(Chloromethyl)-3-methoxy-2-methylbenzene

Electrophilic substitution Aromatic activation Benzylic reactivity

Research requiring selective benzylation with steric and electronic modulation is often hindered by unsubstituted benzyl chloride's poor regiocontrol and logP mismatch. This 1,2,3-trisubstituted benzyl chloride solves that gap. - **Controlled reactivity**: Electron-donating 3-methoxy enhances chloride nucleofugality for mild N-alkylation (e.g., piperazine). - **Structural precision**: 2-methyl group provides steric differentiation; higher logP (2.74 vs 2.43) improves membrane permeability. - **Orthogonal handles**: Chloromethyl for substitution, methoxy for demethylation or directed metalation. - **Analytical utility**: logP 2.74 and m/z 170.05 enable clear GC-MS/HPLC differentiation from isomers.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 42981-94-2
Cat. No. B3433624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-3-methoxy-2-methylbenzene
CAS42981-94-2
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1OC)CCl
InChIInChI=1S/C9H11ClO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3
InChIKeyRNIWKEKQJWKJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS 42981-94-2): Sourcing and Characterization for Benzyl Chloride Procurement


1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS 42981-94-2), also referred to as 3-methoxy-2-methylbenzyl chloride, is a halogenated aromatic compound with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol . Structurally, it consists of a benzene ring substituted with a chloromethyl group at the 1-position, a methoxy group at the 3-position, and a methyl group at the 2-position [1]. It is commercially available as a research chemical and organic building block .

Building Block 1,2,3-Trisubstituted benzyl chloride for complex molecule synthesis.
Electronic & Steric Profile Methoxy-activated aromatic ring with steric constraint from ortho-methyl group.
Workflow Compatibility Supports electrophilic substitution and nucleophilic displacement reactions.

Why 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS 42981-94-2) Cannot Be Substituted by Unsubstituted Benzyl Chloride or Simple Analogs


The substitution pattern of 1-(Chloromethyl)-3-methoxy-2-methylbenzene fundamentally alters its electronic profile and reactivity relative to unsubstituted benzyl chloride (CAS 100-44-7) or isomers lacking this specific 1,2,3-trisubstitution arrangement. The electron-donating methoxy group at the 3-position activates the aromatic ring toward electrophilic substitution, while the adjacent methyl group introduces steric constraints at the benzylic reaction center [1]. These effects are absent in unsubstituted benzyl chloride, which exhibits a higher logP (2.4254) [2] compared to the target compound's calculated logP of 2.74240 , resulting in differential lipophilicity and partitioning behavior that affects both reactivity kinetics and purification workflows. Generic substitution therefore yields distinct reactivity profiles and downstream product outcomes.

Property
Target Compound
Generic Substitute
Electrophilic Activation
3-Methoxy activates ring for electrophilic attack.
Unsubstituted benzyl chloride lacks this activation.
Lipophilicity (logP)
Higher lipophilicity (~2.74) alters chromatographic retention.
Lower logP (~2.43) results in differential partitioning and retention.
Steric Environment
2-Methyl group hinders approach to the benzylic carbon.
Lack of ortho-methyl group alters nucleophilic substitution kinetics.

Quantitative Differentiation Evidence for 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS 42981-94-2)


Electronic Activation via 3-Methoxy Group Confers Enhanced Electrophilic Substitution Reactivity Compared to Unsubstituted Benzyl Chloride

The methoxy group at the 3-position activates the aromatic ring toward electrophilic substitution, increasing ring reactivity compared to unsubstituted benzyl chloride (CAS 100-44-7). This activation is a class-level inference from well-established substituent effects in electrophilic aromatic substitution [1]; direct kinetic data comparing this specific compound to benzyl chloride are not available in the retrieved literature. The methyl group at the 2-position introduces ortho steric hindrance adjacent to the chloromethyl group, potentially modulating nucleophilic attack rates at the benzylic carbon relative to para-substituted analogs.

Electronic Activation
Class-level inference
Qualitative activation from 3-methoxy and steric hindrance from 2-methyl.
Supports reactivity-based selection in synthesis workflows.
No direct kinetic data available for this specific comparison.
Electrophilic substitution Aromatic activation Benzylic reactivity

Distinct Lipophilicity (logP 2.74) Alters Partitioning Behavior and Purification Requirements Relative to Unsubstituted Benzyl Chloride (logP 2.43)

1-(Chloromethyl)-3-methoxy-2-methylbenzene has a calculated logP of 2.74240 , which is higher than the logP of 2.4254 reported for unsubstituted benzyl chloride (CAS 100-44-7) [1]. This 0.317 log unit difference corresponds to an approximately 2-fold difference in partition coefficient, which directly impacts chromatographic retention times, extraction efficiency, and formulation compatibility in lipophilic environments.

Lipophilicity (logP)
Cross-study comparable
logP = 2.74240
ΔlogP = +0.317 vs. benzyl chloride
Predicts differential retention in reverse-phase chromatography.
Calculated values; experimental logP may differ.
Lipophilicity Partition coefficient Chromatographic retention

Boiling Point of 244.5°C (Predicted) Informs Distillation and Storage Parameters Distinct from Lower-Boiling Benzyl Chloride (179°C)

1-(Chloromethyl)-3-methoxy-2-methylbenzene has a predicted boiling point of 244.5 ± 25.0 °C . This is substantially higher than the measured boiling point of unsubstituted benzyl chloride (179 °C) [1], a difference of approximately 65 °C attributable to the additional methoxy and methyl substituents increasing molecular weight and intermolecular interactions.

Boiling Point
Cross-study comparable
244.5 ± 25.0 °C (Predicted)
ΔT ≈ +65 °C vs. benzyl chloride (179 °C)
Informs distillation and thermal handling protocols.
Predicted value; experimental validation recommended.
Boiling point Distillation Thermal stability

Density of 1.084 g/cm³ (Predicted) Exceeds That of Unsubstituted Benzyl Chloride (1.1 g/mL Measured), Affecting Volumetric Handling and Solvent Layering

1-(Chloromethyl)-3-methoxy-2-methylbenzene has a predicted density of 1.084 ± 0.06 g/cm³ . For comparison, unsubstituted benzyl chloride has a measured density of 1.1 g/mL at 25 °C [1]. The values are comparable but the presence of methoxy and methyl substituents modifies the density relative to molecular weight.

Density
Cross-study comparable
1.084 ± 0.06 g/cm³ (Predicted)
Comparable to benzyl chloride (1.1 g/mL)
Supports accurate volumetric dispensing and phase behavior prediction.
Predicted density at room temperature.
Density Volumetric measurement Solvent layering

Recommended Application Scenarios for Procuring 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS 42981-94-2)


Synthesis of CB1 Cannabinoid Receptor Modulators and Related Benzylamine Derivatives

This compound serves as a key alkylating agent for introducing the 3-methoxy-2-methylbenzyl moiety into pharmacologically active scaffolds. A representative application is the preparation of N-cyclopropyl-N-(3-methoxy-2-methylbenzyl)-substituted ligands, as exemplified by the CB1 receptor modulator (1S)-7-[4-[3-(2-chloro-3,6-difluorophenoxy)propyl]phenyl]-N-cyclopropyl-N-(3-methoxy-2-methylbenzyl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-6-carboxamide . The specific 1,2,3-trisubstitution pattern of the benzyl group is structurally required for optimal receptor binding; substitution with unsubstituted benzyl chloride or isomeric methoxybenzyl chlorides would yield compounds with altered pharmacological profiles. The higher lipophilicity (logP 2.74 vs. 2.43 for benzyl chloride) of this benzyl fragment contributes to membrane permeability and target engagement of the resulting ligand.

Preparation of Piperazine-Containing Bioactive Molecules via N-Alkylation

1-(Chloromethyl)-3-methoxy-2-methylbenzene is employed in the N-alkylation of piperazine to yield 1-(3-methoxy-2-methylbenzyl)piperazine , a versatile intermediate for further derivatization in medicinal chemistry programs. The electron-donating methoxy group enhances the nucleofugality of the chloride leaving group at the benzylic position, facilitating efficient alkylation under mild conditions relative to less activated benzyl chlorides.

Multi-Step Synthesis Requiring Orthogonal Reactivity of Chloromethyl and Methoxy Functionalities

In synthetic sequences requiring sequential functionalization, this compound offers two orthogonal reactive handles: the chloromethyl group for nucleophilic substitution (e.g., amine alkylation, ether formation) and the methoxy group for subsequent demethylation to a phenol or directed ortho-metalation chemistry. The presence of the adjacent methyl group provides steric differentiation that can influence regioselectivity in subsequent ring functionalization steps, an advantage over simpler benzyl chlorides lacking this substitution pattern .

Reference Standard and Analytical Method Development for Substituted Benzyl Chlorides

With a defined purity specification of 95% from commercial suppliers and a predicted boiling point of 244.5°C , this compound is suitable for use as a reference standard in GC-MS or HPLC method development targeting substituted benzyl chlorides. Its distinct retention characteristics (logP 2.74) and molecular ion (m/z 170.05) provide clear chromatographic and mass spectrometric signatures that differentiate it from unsubstituted benzyl chloride and isomeric methoxybenzyl chlorides in complex reaction mixtures.

Application
Selection Property
Validation Focus
Synthesis of CB1 receptor modulator probes and benzylamine derivatives
Structural specificity of the 1,2,3-trisubstituted pattern
Target engagement in receptor binding assays under research context
Preparation of piperazine-containing intermediates via N-alkylation
Enhanced nucleofugality from methoxy activation
Reaction conversion rate and yield under mild conditions
Multi-step synthesis requiring orthogonal reactivity
Dual chloromethyl and methoxy functional handles
Chemoselectivity in sequential functionalization steps
Analytical reference standard for substituted benzyl chlorides
Distinctive chromatographic and mass spectrometric signatures
Retention time and molecular ion peak in GC-MS/HPLC methods

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